molecular formula C14H29N6O11P B1234546 Dihydrostreptosyl streptidine 6-phosphate CAS No. 59719-49-2

Dihydrostreptosyl streptidine 6-phosphate

Cat. No. B1234546
CAS RN: 59719-49-2
M. Wt: 488.39 g/mol
InChI Key: RUBKAAVMXLSLAZ-UVTYLADFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(1->4)-alpha-L-dihydrostreptosylstreptidine 6-phosphate is a scyllo-inositol phosphate compound having the phosphate group at the 6-position, guanidino groups replacing hydroxy functions at the 1-position and an alpha-L-lyxofuranosyl residue at the 4-position. It derives from a streptidine. It is a tautomer of an O-(1->4)-alpha-L-dihydrostreptosylstreptidine 6-phosphate zwitterion.

Scientific Research Applications

Biosynthesis of Streptomycin

Dihydrostreptosyl streptidine 6-phosphate plays a crucial role in the biosynthesis of streptomycin, an antibiotic. Studies have demonstrated that this compound is an intermediate in streptomycin biosynthesis. For instance, Kniep and Grisebach (1980) showed that the enzymatic formation of dihydrostreptomycin 6-phosphate from this compound occurs in Streptomyces griseus, corroborating its role as an intermediate in this pathway (Kniep & Grisebach, 1980).

Enzymatic Transfer and Purification

The enzymatic transfer of this compound is also a significant process in the synthesis of streptomycin. Kniep and Grisebach (1980) also discussed the purification and properties of dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase from S. griseus, which is dependent on specific ions like Mn2+ or Mg2+ (Kniep & Grisebach, 1980).

Streptidine Moiety and Mutant Analysis

The streptidine moiety of this compound is essential in the context of streptomycin production. Ohnuki, Imanaka, and Aiba (1985) isolated streptidine idiotrophic mutants of Streptomyces griseus, highlighting the crucial role of the streptidine moiety and its linkage with dihydrostreptose in streptomycin production (Ohnuki, Imanaka, & Aiba, 1985).

Enzymatic Phosphorylation and Genetic Aspects

The enzymatic phosphorylation of streptomycin and dihydrostreptomycin by Streptomyces has been explored by Walker and Škorvaga (1973), where dihydrostreptomycin 6-phosphate and its derivatives are synthesized. This work provides insights into the enzymatic processes involving this compound (Walker & Škorvaga, 1973). Additionally, Mansouri and Piepersberg (1991) studied the genetics of streptomycin production in S. griseus, focusing on genes involved in the synthesis of streptidine-6-phosphate and dihydrostreptose (Mansouri & Piepersberg, 1991).

properties

CAS RN

59719-49-2

Molecular Formula

C14H29N6O11P

Molecular Weight

488.39 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C14H29N6O11P/c1-3-14(25,2-21)10(24)11(29-3)30-8-4(19-12(15)16)6(22)5(20-13(17)18)9(7(8)23)31-32(26,27)28/h3-11,21-25H,2H2,1H3,(H4,15,16,19)(H4,17,18,20)(H2,26,27,28)/t3-,4-,5+,6-,7-,8+,9-,10-,11-,14+/m0/s1

InChI Key

RUBKAAVMXLSLAZ-UVTYLADFSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O)(CO)O

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O)(CO)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O)(CO)O

synonyms

DHSSP
dihydrostreptosyl streptidine 6-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrostreptosyl streptidine 6-phosphate
Reactant of Route 2
Dihydrostreptosyl streptidine 6-phosphate
Reactant of Route 3
Dihydrostreptosyl streptidine 6-phosphate
Reactant of Route 4
Dihydrostreptosyl streptidine 6-phosphate
Reactant of Route 5
Dihydrostreptosyl streptidine 6-phosphate
Reactant of Route 6
Dihydrostreptosyl streptidine 6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.